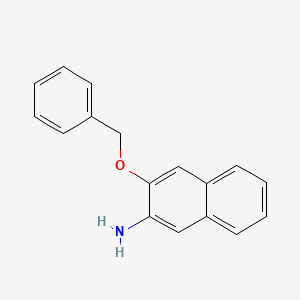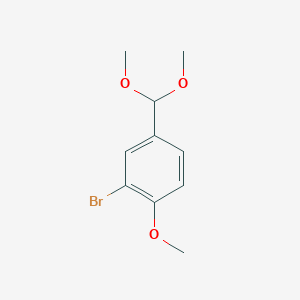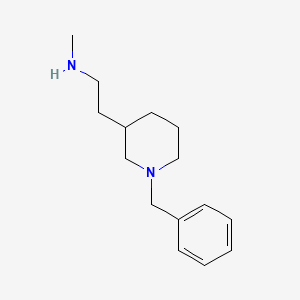
(3-(Trifluoromethyl)biphenyl-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Trifluoromethyl)biphenyl-4-yl)methanol is a chemical compound with the molecular formula C14H11F3O It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position of one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)biphenyl-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives followed by the introduction of a methanol group. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the biphenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Trifluoromethyl)biphenyl-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)biphenyl-4-yl)aldehyde or (3-(Trifluoromethyl)biphenyl-4-yl)carboxylic acid .
Aplicaciones Científicas De Investigación
(3-(Trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(Trifluoromethyl)biphenyl-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)biphenyl-4-yl)amine
Uniqueness
Compared to similar compounds, (3-(Trifluoromethyl)biphenyl-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H11F3O |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
[4-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
Clave InChI |
LQZKVYPNHFEURR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


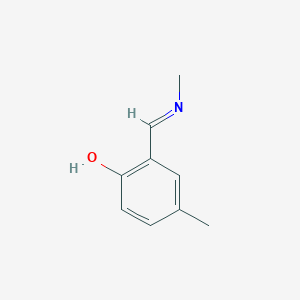
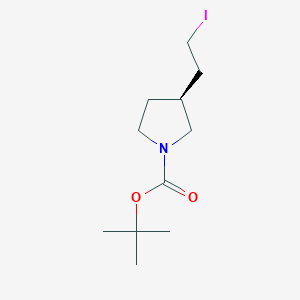

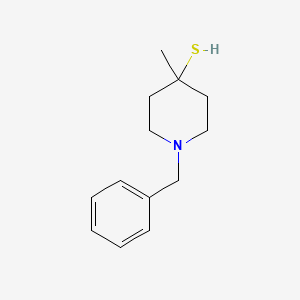
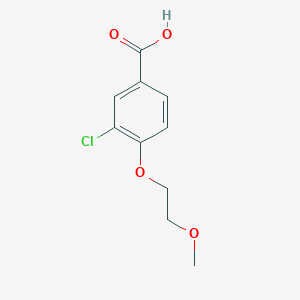

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
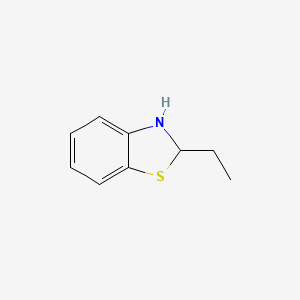

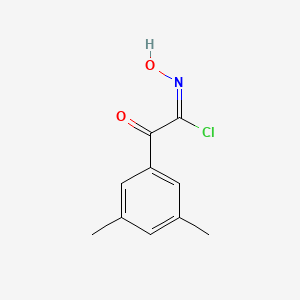
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
